The tetrazole ring structure is a known functional group found in various pharmaceuticals []. The presence of the thiol group (SH) and the dimethylaminoethyl group suggests potential for this molecule to act as a scaffold for the development of new drugs. Scaffolds provide a core structure to which other chemical groups can be attached, allowing for modification of properties and targeting specific biological processes [].
Research on the antibiotic Cefotiam has identified 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol as an impurity []. Studying impurities can be crucial in pharmaceutical research to ensure the purity and efficacy of the final drug product. Understanding how this impurity forms and its potential effects can inform refinement of the synthesis process for Cefotiam.
1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is characterized by its molecular formula C5H11N5S and a molecular weight of approximately 173.24 g/mol. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with a thiol (-SH) group and a dimethylaminoethyl substituent. This unique structure contributes to its chemical reactivity and biological properties .
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol exhibits various biological activities. It has been studied for its potential:
Several synthesis methods have been developed for 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Common approaches include:
These methods highlight the versatility in synthesizing this compound for research purposes .
The unique properties of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol lend themselves to various applications:
Interaction studies involving 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol have focused on its binding affinity with biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-tetrazole | Five-membered nitrogen-containing ring | Lacks the thiol group; primarily used in pharmaceuticals. |
| 2-Amino-2-methylpropan-1-thiol | Contains an amino group and thiol | More basic than 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol. |
| 5-Mercapto-1H-tetrazole | Similar tetrazole structure | Directly compares in terms of thiol reactivity but differs in substituents. |
These comparisons highlight the uniqueness of 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol in terms of its specific substituents and potential applications compared to other tetrazole derivatives.
Irritant